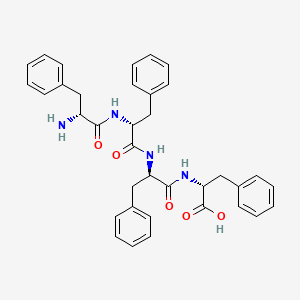
D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine: is a synthetic peptide composed of four D-phenylalanine residues. Phenylalanine is an essential aromatic amino acid that plays a crucial role in the biosynthesis of other amino acids and is a precursor for several neurotransmitters and hormones . The D-isomer of phenylalanine is not commonly found in nature but can be synthesized for various research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of D-phenylalanine residues to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the Carboxyl Group: The carboxyl group of the incoming D-phenylalanine is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated D-phenylalanine is coupled to the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods: Large-scale production of this compound can be achieved using automated peptide synthesizers that follow the SPPS protocol. The process is optimized for high yield and purity, with rigorous quality control measures in place to ensure consistency .
化学反应分析
Types of Reactions:
Oxidation: D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone, converting them to alcohols.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro or halogenated phenylalanine derivatives.
科学研究应用
Chemistry: D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is used in the study of peptide synthesis and structure-activity relationships. It serves as a model compound for understanding the behavior of synthetic peptides.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It can also be used as a substrate in enzymatic assays to investigate the activity of proteases.
Medicine: Its stability and resistance to enzymatic degradation make it a valuable candidate for developing long-lasting drugs .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a building block for more complex synthetic peptides. It is also employed in the development of biosensors and diagnostic tools .
作用机制
The mechanism of action of D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The D-isomer configuration provides resistance to enzymatic degradation, allowing the compound to remain active for longer periods. It can inhibit enzymes like carboxypeptidase A, which degrades endorphins, thereby potentially reducing pain . The compound’s interaction with opioid receptors may also contribute to its analgesic effects .
相似化合物的比较
L-Phenylalanyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanine: The L-isomer counterpart, which is more commonly found in nature and used in biological systems.
DL-Phenylalanyl-DL-phenylalanyl-DL-phenylalanyl-DL-phenylalanine: A racemic mixture containing both D- and L-isomers.
D-Phenylalanine: A single D-isomer of phenylalanine used in various research applications.
Uniqueness: D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is unique due to its all-D-isomer configuration, which provides enhanced stability and resistance to enzymatic degradation compared to its L-isomer and racemic counterparts. This makes it particularly valuable in applications requiring prolonged activity and stability .
属性
CAS 编号 |
184713-37-9 |
|---|---|
分子式 |
C36H38N4O5 |
分子量 |
606.7 g/mol |
IUPAC 名称 |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C36H38N4O5/c37-29(21-25-13-5-1-6-14-25)33(41)38-30(22-26-15-7-2-8-16-26)34(42)39-31(23-27-17-9-3-10-18-27)35(43)40-32(36(44)45)24-28-19-11-4-12-20-28/h1-20,29-32H,21-24,37H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)/t29-,30-,31-,32-/m1/s1 |
InChI 键 |
NJNPEPZWJBIJCK-SEVDZJIVSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole](/img/structure/B14272578.png)
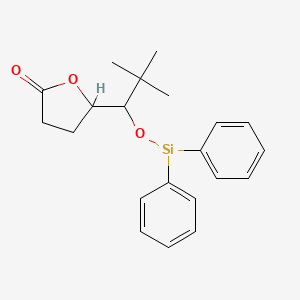
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)
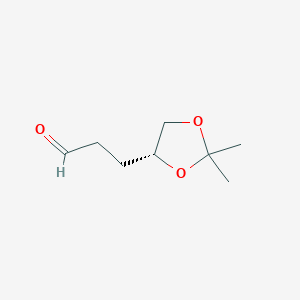
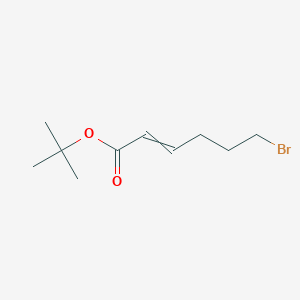
![Phenol, 2-[(triphenylmethyl)amino]-](/img/structure/B14272617.png)
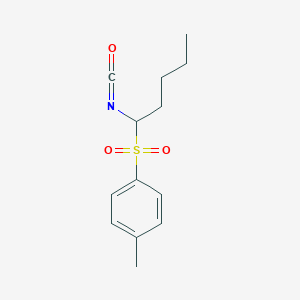
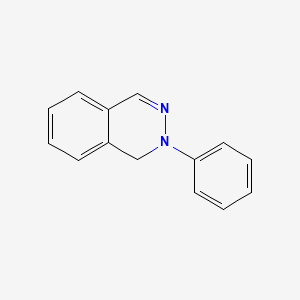
![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)
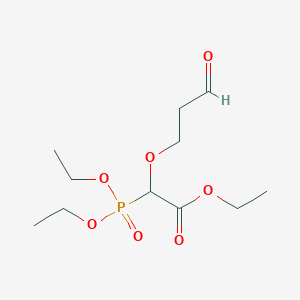
![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
